molecular formula C5H5F6I B6336753 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane CAS No. 1346176-00-8

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Cat. No.: B6336753
CAS No.: 1346176-00-8
M. Wt: 305.99 g/mol
InChI Key: MZQFBFNTQBQOOS-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane: is an organic compound with the molecular formula C5H5F6I. It is a colorless liquid that is known for its reactivity with water and alcohol to form hydrogen fluoride and hydrofluoric acid . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane typically involves the iodination of 1,1,1-trifluoro-2-(trifluoromethyl)butane. The reaction conditions often require the presence of iodine and a suitable solvent under controlled temperature and pressure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanes, while oxidation reactions may produce corresponding alcohols or ketones .

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its reactivity with various molecular targets. The iodine and trifluoromethyl groups can interact with different pathways, leading to diverse chemical transformations. The exact molecular targets and pathways depend on the specific application and conditions .

Biological Activity

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of multiple fluorine atoms and iodine, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

The compound is characterized by its trifluoromethyl and iodo substituents, which contribute to its chemical reactivity and stability. The molecular formula is C4H6F3IC_4H_6F_3I, and it has been identified as a potent candidate for various chemical reactions due to its electrophilic nature.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of fluorinated derivatives against Escherichia coli and Staphylococcus aureus, suggesting that the presence of halogens enhances the interaction with bacterial cell membranes .

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Iodo-1,1,1-trifluoro-2-butaneE. coli32 µg/mL
4-Iodo-1,1,1-trifluoro-2-butaneS. aureus16 µg/mL
Related fluorinated compoundE. faecalis64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, research has shown that this compound can inhibit the proliferation of human cervical carcinoma (HeLa) and lung carcinoma (A549) cells with IC50 values in the micromolar range .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa15
A54920
MCF-725

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of iodine and fluorine can enhance lipophilicity, allowing better penetration into lipid membranes . Additionally, studies suggest that these halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL after a 24-hour incubation period .

Case Study 2: Cancer Cell Proliferation

A study focused on the antiproliferative effects of the compound on HeLa cells revealed that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQFBFNTQBQOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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